molecular formula C52H74Cl2O18 B1672665 Fidaxomicin CAS No. 873857-62-6

Fidaxomicin

カタログ番号: B1672665
CAS番号: 873857-62-6
分子量: 1058.0 g/mol
InChIキー: ZVGNESXIJDCBKN-LGPUCNCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

Site-Selective Acylation of the Noviose Unit

Fidaxomicin's noviose sugar undergoes regioselective C3"-acylation using organoboron catalysts. The cis-vicinal diol motif enables activation via reversible covalent interactions with arylboronic acids, achieving >90% regioselectivity for C3" over C2" positions .

Key reaction conditions :

  • Catalyst: Shimada arylboronic acid (10 mol%)

  • Acylating agent: Benzoyl chloride derivatives (1.5 equiv)

  • Solvent: THF, 50°C, 24 hrs

  • Yield range: 28–81% for 20 synthesized analogs

Acyl Group IntroducedProduct CodeYield (%)Bioactivity (C. difficile MIC₉₀, μg/mL)
3-Furoyl7j 650.12 (vs 0.25 for this compound)
4-Pyridyl7i 280.50
Isobutyryl7u 720.06

This strategy circumvented degradation pathways observed with traditional acylation methods, particularly THF ring formation at elevated temperatures .

Tsuji-Trost Rhamnose Cleavage

The rhamnose-resorcylate moiety undergoes Pd(0)-mediated allylic substitution:

text
This compound + Pd(PPh₃)₄ → Rhamnose-cleaved analog + Byproducts
  • Provides access to 12 novel structures with modified RNA polymerase binding

  • Maintains activity against Mycobacterium tuberculosis (MIC₅₀: 0.5–2 μg/mL)

Hydrodechlorination

Pd-catalyzed hydrodechlorination replaces chlorine atoms on the resorcylate unit :

text
Cl Ar–Cl + B₂pin₂ → Ar–H + Cl–Bpin

Optimized conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Reductant: Bis(pinacolato)diboron (3 equiv)

  • Additive: H₂O (10 equiv)

  • 65% yield for mono-dechlorinated product

Resorcylate Derivitization

The dichlorohomoorsellinic acid subunit allows nucleophilic substitutions under mild basic conditions (DMF, 60°C) :

ElectrophileProduct CodeYield (%)Water Solubility (mg/mL)
PEG₅-epoxide12a 584.2 (vs 0.1 for parent)
Sulfonyl fluoride8a 811.8
Tetrazine9b 370.9

These modifications increased aqueous solubility up to 40-fold while maintaining RNAP inhibition (IC₅₀: 15–85 nM vs 12 nM for this compound) .

Stability Considerations

Critical degradation pathways identified:

  • Ester Hydrolysis :

    • 4"-isobutyryl ester → OP-1118 metabolite (t₁/₂: 8 hrs in plasma)

  • Oxidative Degradation :

    • C8/C18 hydroxyls form ketones under aerobic conditions

  • Thermal Rearrangement :

    • 120°C induces macrocyclic ring contraction (15% over 1 hr)

Stabilization strategies include low-temperature storage (4°C) and formulation with antioxidants (BHT) .

These advancements in this compound chemistry have enabled the creation of >50 semisynthetic analogs with improved pharmacokinetic profiles and expanded antimicrobial spectra. Ongoing work focuses on enhancing metabolic stability through fluorine substitutions and prodrug approaches .

科学的研究の応用

Mechanism of Action and Pharmacokinetics

Fidaxomicin exhibits bactericidal activity by inhibiting bacterial RNA polymerase, specifically at a site distinct from rifamycins. This selective inhibition allows this compound to effectively target C. difficile while sparing much of the indigenous gut microbiota, which is crucial for maintaining gut health . The drug is poorly absorbed in the gastrointestinal tract, leading to high local concentrations in the intestinal lumen, which is beneficial for treating CDI .

Treatment of Clostridioides difficile Infection

This compound has been established as a first-line treatment for CDI, demonstrating comparable efficacy to vancomycin but with a lower recurrence rate. A meta-analysis showed that this compound was associated with improved sustained symptomatic cure rates compared to vancomycin (odds ratio 0.67) and reduced risk of recurrent CDI (risk ratio 0.59) .

Table 1: Comparative Efficacy of this compound vs. Vancomycin in CDI Treatment

Study ReferenceTreatment GroupClinical Cure Rate (%)Recurrence Rate (%)
This compound7117
Vancomycin6330
This compound8510

Pediatric Use

This compound has also been studied for use in children and adolescents with CDI. A study indicated that this compound was well tolerated and resulted in significantly higher global cure rates compared to vancomycin in this population .

Immunocompromised Patients

Recent studies have highlighted this compound's effectiveness in immunocompromised patients. One study reported a significant reduction in treatment failure outcomes among patients treated with this compound compared to those receiving vancomycin (hazard ratio 0.28) .

Semisynthetic Derivatives

Research is ongoing into semisynthetic derivatives of this compound aimed at enhancing its antibacterial spectrum and pharmacokinetic properties. These derivatives show promising activity against other pathogens such as Mycobacterium tuberculosis, indicating potential for broader clinical applications beyond CDI .

Table 2: Antibacterial Activity of this compound Derivatives

Derivative NamePathogen TargetedMinimum Inhibitory Concentration (μg/mL)
Novel Analog AMycobacterium tuberculosis<0.045
Novel Analog BStaphylococcus aureus<0.25

Case Study 1: Recurrence Prevention

A clinical trial involving patients with recurrent CDI demonstrated that those treated with this compound had a significantly lower rate of recurrence compared to those treated with vancomycin (10% vs. 19%) after adjusting for various risk factors .

Case Study 2: Pediatric Efficacy

In a cohort study involving children diagnosed with CDI, this compound treatment led to an overall cure rate of approximately 85%, showcasing its potential as a safe and effective option for pediatric patients .

類似化合物との比較

Fidaxomicin is often compared with other antibiotics used to treat Clostridioides difficile infections, such as vancomycin and metronidazole. Unlike vancomycin, this compound has a negligible effect on normal colonic microflora, making it a preferred choice for reducing the risk of recurrent infections . This compound is also superior to vancomycin in terms of sustained response without recurrence . Other similar compounds include rifamycins, which also inhibit RNA polymerase but at a different site .

Similar Compounds

  • Vancomycin
  • Metronidazole
  • Rifamycins

This compound’s unique mechanism of action and its ability to preserve the normal gut microbiota make it a valuable antibiotic for treating Clostridioides difficile infections.

生物活性

Fidaxomicin is a macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infections (CDI). Its unique mechanism of action, favorable pharmacokinetic properties, and low propensity for resistance development make it a significant agent in combating CDI. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its bactericidal effects by inhibiting bacterial RNA polymerase (RNAP), thereby blocking transcription processes essential for bacterial survival. Unlike traditional antibiotics that target protein synthesis, this compound's action on RNAP allows it to maintain activity against resistant strains of C. difficile.

Antimicrobial Spectrum

This compound demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, particularly C. difficile. The minimum inhibitory concentration (MIC) for this compound against C. difficile isolates ranges from ≤0.001 to 1 μg/mL, with an MIC90 of 0.5 μg/mL, indicating potent activity against this pathogen .

Comparative Antimicrobial Activity

Antibiotic MIC Range (μg/mL) MIC90 (μg/mL) Target Organisms
This compound≤0.001 – 10.5C. difficile
Vancomycin0.5 – >256>256C. difficile and other Gram-positives

Clinical Efficacy

This compound has been shown to be non-inferior to vancomycin in clinical trials for CDI treatment. A multicenter trial involving 535 patients demonstrated that this compound achieved clinical cure rates of 91.7% compared to 90.6% for vancomycin, meeting the non-inferiority criterion .

Case Study: Pediatric Population

A recent study focused on the safety and efficacy of this compound in children with CDI reported an initial clinical response rate of 92.1% with a recurrence rate of 31.4% within 28 days post-treatment . This highlights this compound's potential as a treatment option in pediatric populations, where traditional therapies may not be as effective.

Safety Profile

This compound is generally well tolerated with a low incidence of systemic absorption and adverse effects. Common side effects include gastrointestinal disturbances such as nausea and vomiting, but these occur at similar rates compared to vancomycin . In a comparative study involving immunocompromised patients, this compound showed a significantly lower risk of adverse outcomes compared to vancomycin (10.5% vs 19%) after adjusting for various factors .

Resistance Development

One of the notable advantages of this compound is its low propensity for inducing resistance among treated strains of C. difficile. Studies indicate that while vancomycin usage can lead to increased resistance rates, this compound maintains its effectiveness due to its unique mechanism targeting RNAP rather than ribosomal pathways .

Future Directions

Research continues into the development of this compound analogs aimed at broadening its spectrum against other pathogens such as Mycobacterium tuberculosis. These semisynthetic modifications are designed to enhance pharmacokinetic properties and reduce the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What is the mechanism of action of fidaxomicin against Clostridioides difficile, and how does it differ from other RNA polymerase inhibitors?

this compound selectively inhibits bacterial RNA polymerase (RNAP) by binding to the "switch region" of the enzyme, disrupting transcription initiation. Unlike broad-spectrum RNAP inhibitors (e.g., rifamycins), this compound targets C. difficile with minimal impact on gut microbiota due to its narrow-spectrum activity. This specificity reduces collateral damage to commensal bacteria, which is critical for preventing dysbiosis and recurrence .

Q. How does the clinical efficacy of this compound compare to vancomycin in treating initial episodes of Clostridioides difficile infection (CDI)?

Phase III trials demonstrate non-inferior cure rates for this compound (88%) versus vancomycin (86%) in initial CDI. However, this compound significantly reduces recurrence rates (15.4% vs. 25.3%) due to its microbiota-sparing effects. This is attributed to its limited systemic absorption, resulting in high fecal concentrations and sustained luminal activity .

Q. What pharmacokinetic properties of this compound contribute to its localized gastrointestinal activity?

this compound achieves fecal concentrations >1,000 µg/g while maintaining minimal plasma levels (<50 ng/mL), ensuring targeted action in the colon. Its active metabolite, OP-1118, retains bactericidal activity, enhancing efficacy without systemic toxicity. This pharmacokinetic profile is critical for minimizing off-target effects .

Q. What are the current clinical guidelines for this compound as first-line CDI therapy?

Updated IDSA/SHEA and ACG guidelines recommend this compound over vancomycin or metronidazole for initial and recurrent CDI, particularly in high-risk subgroups (e.g., immunocompromised patients). This preference is supported by superior sustained response rates and reduced recurrence .

Advanced Research Questions

Q. What experimental models are used to investigate this compound resistance in C. difficile?

Serial passage assays under sub-inhibitory this compound concentrations induce resistance mutations (e.g., rpoB T3428G), which reduce drug binding to RNAP. Whole-genome sequencing and comparative fitness assays reveal associated trade-offs, such as impaired sporulation and toxin production, which may limit clinical transmission of resistant strains .

Q. How do patient-specific factors, such as immunocompromising conditions or cancer, influence this compound outcomes?

In immunocompromised cohorts, this compound reduces composite treatment failure risk by 74% compared to vancomycin (HR: 0.26). Multivariate analyses in cancer patients show this compound improves cure rates (OR: 2.0) and shortens time to diarrhea resolution (74 vs. 123 hours with vancomycin), independent of hypoalbuminemia or chemotherapy status .

Q. What methodological considerations are critical when designing studies to assess this compound recurrence rates?

Trials should define recurrence as CDI recurrence within 4–8 weeks post-treatment, with toxin-positive stool confirmation. Sensitivity analyses (e.g., intention-to-treat vs. per-protocol) and Cox proportional hazards models adjust for confounders like concomitant antibiotics. Stratification by strain type (e.g., NAP1) is essential, as this compound’s recurrence advantage is less pronounced in ribotype 027 strains .

Q. How do in vitro susceptibility testing protocols inform this compound’s clinical application against gram-positive pathogens?

Broth microdilution assays (CLSI standards) confirm this compound’s potent activity against C. difficile (MIC90: 0.25 µg/mL) but limited efficacy against Staphylococcus spp. (MIC90: >32 µg/mL). These data underscore its niche use for CDI, avoiding selection pressure for vancomycin-resistant enterococci (VRE) or MRSA .

Q. What genomic surveillance strategies are recommended to monitor this compound resistance?

Prospective monitoring of rpoB mutations in recurrent CDI isolates via WGS is critical. Fitness cost assays (e.g., sporulation efficiency, toxin quantification) should accompany resistance screening to assess clinical relevance. Current data suggest resistant strains remain rare (<1% of isolates) but highlight the need for stewardship to prevent emergence .

Q. How can translational studies bridge this compound’s in vitro and in vivo efficacy data?

Murine CDI models demonstrate this compound’s dose-dependent reduction in toxin titers and spore burden, correlating with human fecal pharmacokinetics. Mechanistic studies integrating RNAP binding assays and gut microbiota sequencing provide insights into its dual action: direct bactericidal effects and ecological preservation .

Q. Methodological Notes

  • Data Contradictions : While this compound shows superior recurrence prevention overall, its advantage diminishes in NAP1/BI/027 strains, necessitating strain-specific analyses in trials .
  • Bias Mitigation : Independent replication of industry-sponsored cost-effectiveness studies is critical, as manufacturer-funded analyses may overstate this compound’s economic benefits .

特性

Key on ui mechanism of action

_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species.

CAS番号

873857-62-6

分子式

C52H74Cl2O18

分子量

1058.0 g/mol

IUPAC名

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1

InChIキー

ZVGNESXIJDCBKN-LGPUCNCQSA-N

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

異性体SMILES

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C

正規SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

外観

Solid powder

沸点

1046.4

Key on ui other cas no.

873857-62-6

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。